1-Benzyl-2-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-benzimidazole
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Overview
Description
1-Benzyl-2-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-benzimidazole is a heterocyclic compound that features both benzimidazole and oxazole moieties. These structures are known for their significant biological and pharmacological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-2-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-benzimidazole typically involves the condensation of appropriate benzimidazole and oxazole precursors. One common method involves the reaction of 1-benzyl-1H-benzimidazole with 5-methyl-1,2-oxazole-3-carbaldehyde under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-2-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzimidazole or oxazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or sodium hydride for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxazole N-oxides or benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole or oxazole derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
1-Benzyl-2-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial or anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1H-benzimidazole: Lacks the oxazole moiety but shares the benzimidazole structure.
5-Methyl-1,2-oxazole: Contains the oxazole ring but lacks the benzimidazole structure.
2-Phenylbenzimidazole: Similar benzimidazole structure with a phenyl group instead of a benzyl group.
Uniqueness
1-Benzyl-2-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-benzimidazole is unique due to the presence of both benzimidazole and oxazole moieties, which confer distinct biological and chemical properties. This dual structure allows for versatile interactions with various biological targets, making it a valuable compound in scientific research and drug development.
Properties
CAS No. |
918890-08-1 |
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Molecular Formula |
C19H17N3O |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
3-[(1-benzylbenzimidazol-2-yl)methyl]-5-methyl-1,2-oxazole |
InChI |
InChI=1S/C19H17N3O/c1-14-11-16(21-23-14)12-19-20-17-9-5-6-10-18(17)22(19)13-15-7-3-2-4-8-15/h2-11H,12-13H2,1H3 |
InChI Key |
QMNVVBJWZFISIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
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